Spectroscopic Profile of 4-Nitro-6-(trifluoromethyl)-1H-indole: A Technical Guide for Researchers
Spectroscopic Profile of 4-Nitro-6-(trifluoromethyl)-1H-indole: A Technical Guide for Researchers
An In-depth Analysis of the Structural and Electronic Characteristics of a Key Synthetic Intermediate
Introduction
Molecular Structure and Properties
The foundational step in interpreting spectroscopic data is a clear understanding of the molecule's structure.
Molecular Structure of 4-Nitro-6-(trifluoromethyl)-1H-indole
Caption: Molecular structure of 4-Nitro-6-(trifluoromethyl)-1H-indole.
| Property | Value | Source |
| Molecular Formula | C₉H₅F₃N₂O₂ | N/A |
| Molecular Weight | 230.15 g/mol | N/A |
| CAS Number | 1000343-53-7 | N/A |
| Appearance | Expected to be a solid | N/A |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-Nitro-6-(trifluoromethyl)-1H-indole is expected to show distinct signals for the five protons on the indole ring. The chemical shifts will be significantly influenced by the electron-withdrawing effects of the nitro and trifluoromethyl groups.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H1 (N-H) | > 12.0 | br s | - | The N-H proton of indoles typically appears as a broad singlet at a high chemical shift due to its acidic nature and participation in hydrogen bonding. |
| H2 | ~7.8 | t | J ≈ 2.5 | This proton on the pyrrole ring will be a triplet due to coupling with H1 and H3. The electron-withdrawing nature of the rest of the molecule will shift it downfield. |
| H3 | ~7.4 | d | J ≈ 2.5 | Coupled to H2, this proton will appear as a doublet. |
| H5 | ~8.0 | d | J ≈ 1.5 | This proton is ortho to the strongly electron-withdrawing nitro group, leading to a significant downfield shift. It will exhibit a small coupling to H7. |
| H7 | ~8.4 | d | J ≈ 1.5 | Positioned between the trifluoromethyl group and the pyrrole ring fusion, this proton is expected to be the most deshielded aromatic proton. It will show a small coupling to H5. |
Experimental Protocol: ¹H NMR Spectroscopy
Objective: To acquire a high-resolution proton nuclear magnetic resonance spectrum of 4-Nitro-6-(trifluoromethyl)-1H-indole.
Materials:
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4-Nitro-6-(trifluoromethyl)-1H-indole (~5 mg)
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Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)
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5 mm NMR tube
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NMR Spectrometer (e.g., Bruker Avance 500 MHz or equivalent)
Procedure:
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Sample Preparation: Accurately weigh approximately 5 mg of 4-Nitro-6-(trifluoromethyl)-1H-indole and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.
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Transfer: Transfer the solution to a 5 mm NMR tube.
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Instrumentation: Insert the NMR tube into the spectrometer's probe.
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Tuning and Shimming: Tune the probe for ¹H and perform automated or manual shimming to optimize the magnetic field homogeneity.
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Acquisition: Acquire the ¹H NMR spectrum using standard single-pulse acquisition parameters. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
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Processing: Process the free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
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Analysis: Integrate the signals and determine the chemical shifts and coupling constants.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms will be heavily influenced by the attached functional groups.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | ~125 | The C2 carbon of the indole ring. |
| C3 | ~105 | The C3 carbon, typically more shielded than C2. |
| C3a | ~130 | A quaternary carbon at the ring junction. |
| C4 | ~145 | The carbon bearing the nitro group will be significantly deshielded. |
| C5 | ~118 | This carbon is influenced by the adjacent nitro group. |
| C6 | ~122 (q, J ≈ 30 Hz) | The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. |
| C7 | ~115 | This carbon is adjacent to the trifluoromethyl-bearing carbon. |
| C7a | ~138 | The second quaternary carbon at the ring junction. |
| -CF₃ | ~124 (q, J ≈ 270 Hz) | The trifluoromethyl carbon will show a characteristic large one-bond C-F coupling. |
Experimental Protocol: ¹³C NMR Spectroscopy
Objective: To acquire a proton-decoupled carbon-13 nuclear magnetic resonance spectrum.
Materials:
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Sample prepared for ¹H NMR analysis.
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NMR Spectrometer (e.g., Bruker Avance 500 MHz or equivalent) with ¹³C capabilities.
Procedure:
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Instrumentation: Use the same sample prepared for ¹H NMR. Tune the probe for ¹³C.
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Acquisition: Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
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Processing: Process the FID with a Fourier transform, phase correction, and baseline correction.
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Analysis: Determine the chemical shifts of the carbon signals.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrometry Data
| m/z | Interpretation |
| 230 | [M]⁺, Molecular ion |
| 213 | [M - OH]⁺ or [M - NH]⁺ |
| 200 | [M - NO]⁺ |
| 184 | [M - NO₂]⁺ |
| 161 | [M - CF₃]⁺ |
Experimental Protocol: Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials:
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4-Nitro-6-(trifluoromethyl)-1H-indole
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Suitable solvent (e.g., methanol or acetonitrile)
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Mass Spectrometer (e.g., LC-MS with ESI or APCI source, or GC-MS)
Procedure:
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Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent.
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Injection: Introduce the sample into the mass spectrometer via direct infusion, liquid chromatography, or gas chromatography.
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Ionization: Ionize the sample using an appropriate method (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI, or Electron Impact - EI).
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Analysis: Acquire the mass spectrum in full scan mode.
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Data Interpretation: Identify the molecular ion peak and analyze the major fragment ions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium, Sharp | N-H stretch |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1520 and ~1340 | Strong | Asymmetric and symmetric N-O stretch of the nitro group |
| ~1600-1450 | Medium-Strong | C=C stretching in the aromatic and pyrrole rings |
| ~1300-1100 | Strong | C-F stretching of the trifluoromethyl group |
Experimental Protocol: Infrared Spectroscopy
Objective: To obtain the infrared spectrum to identify characteristic functional groups.
Materials:
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4-Nitro-6-(trifluoromethyl)-1H-indole (solid)
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FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
Procedure:
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Background Scan: Record a background spectrum of the clean, empty ATR crystal.
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Sample Application: Place a small amount of the solid sample onto the ATR crystal.
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Acquisition: Apply pressure to ensure good contact and acquire the IR spectrum.
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Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Synthesis and Mechanistic Considerations
The synthesis of 4-Nitro-6-(trifluoromethyl)-1H-indole would likely involve a multi-step process. A plausible synthetic route could start from a commercially available substituted aniline or toluene. For instance, a common strategy for indole synthesis is the Fischer indole synthesis.
Plausible Synthetic Pathway
Caption: A potential synthetic route to 4-Nitro-6-(trifluoromethyl)-1H-indole.
The choice of reagents and reaction conditions at each step is critical to achieving the desired product with good yield and purity. The spectroscopic techniques outlined in this guide are essential for monitoring the progress of the reaction and confirming the structure of the final product.
Conclusion
This technical guide provides a detailed predictive overview of the key spectroscopic data for 4-Nitro-6-(trifluoromethyl)-1H-indole. By understanding the expected ¹H NMR, ¹³C NMR, mass spectrometry, and IR data, researchers can confidently identify and characterize this important molecule. The provided experimental protocols offer a standardized approach for data acquisition, ensuring consistency and reliability in the laboratory. As a valuable synthetic intermediate, a comprehensive spectroscopic understanding of 4-Nitro-6-(trifluoromethyl)-1H-indole will undoubtedly facilitate its application in the development of novel pharmaceuticals and advanced materials.
References
Due to the lack of specific literature containing the complete experimental data for 4-Nitro-6-(trifluoromethyl)-1H-indole, this section provides references to general spectroscopic principles and data for analogous compounds that inform the predictions made in this guide.
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]
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PubChem. (n.d.). 4-Nitro-1H-indole. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
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PubChem. (n.d.). 6-(Trifluoromethyl)-1H-indole. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
